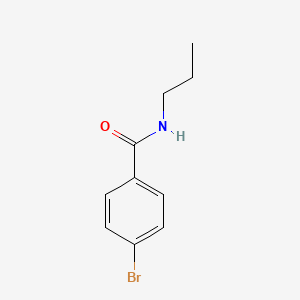

4-bromo-N-propylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHYZJDMVOCWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389387 | |

| Record name | 4-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-19-5 | |

| Record name | 4-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-bromo-N-propylbenzamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-N-propylbenzamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide establishes a framework for predicting its behavior in a range of common organic solvents. While direct experimental solubility data for this specific compound is not extensively available in public literature, we can infer its likely solubility profile through an analysis of its molecular structure and by analogy with structurally related compounds. This document provides a robust foundation for researchers to make informed decisions regarding solvent selection and to design and execute precise solubility determination experiments.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. For this compound, we can estimate these properties based on its structure and data from analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 4-bromo-N-ethyl-N-propyl-benzamide[1] | 4-propylbenzamide[2] | 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide[3] |

| Molecular Weight ( g/mol ) | ~242.12 | 270.18 | 163.22 | 363.21 |

| logP | ~3.0 - 3.5 | 3.321 | 2.8 | 4 |

| Polar Surface Area (Ų) | ~29.1 | ~29.1 | 43.1 | 74.9 |

| Hydrogen Bond Donors | 1 | 0 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 3 |

Note: The values for this compound are estimations based on the provided data for structurally similar compounds.

The predicted octanol-water partition coefficient (logP) for this compound is anticipated to be in the range of 3.0 to 3.5. This indicates a significant lipophilic character, suggesting a preference for nonpolar or moderately polar organic solvents over water. The presence of a secondary amide group provides both a hydrogen bond donor and acceptor site, which can facilitate interactions with protic and polar aprotic solvents.

Predicted Solubility of this compound in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The N-H and C=O groups of the amide can form hydrogen bonds with methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the dipole of the amide. |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. |

| Hexane | Insoluble | The significant difference in polarity between the amide and the aliphatic hydrocarbon will prevent dissolution. | |

| Diethyl Ether | Sparingly Soluble | The ether provides some polarity but lacks strong hydrogen bonding capabilities. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM has a moderate polarity and can effectively solvate the molecule. |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. |

Synthesis of this compound

While a specific, optimized synthesis for this compound is not readily found in the literature, a reliable synthetic route can be extrapolated from established methods for analogous N-substituted benzamides. A common and effective method involves the acylation of n-propylamine with 4-bromobenzoyl chloride.[4][5]

Reaction Scheme:

4-bromobenzoyl chloride + n-propylamine → this compound + HCl

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Caption: A typical workflow for the synthesis of this compound.

Experimental Determination of Solubility

A standardized method for determining the solubility of a solid in an organic solvent is crucial for obtaining reproducible and reliable data. The following protocol outlines a common laboratory procedure.[6][7]

Materials:

-

This compound (purified)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 1 mL) of a specific organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For finely suspended particles, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Caption: A standardized workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for understanding the solubility of this compound in organic solvents. While direct experimental data is limited, a reasoned prediction of its solubility profile has been presented based on its physicochemical properties and the established principles of solubility. The provided synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound and to determine its precise solubility in various solvent systems. This information is critical for optimizing reaction conditions, developing purification strategies, and for any formulation work involving this compound.

References

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

4-Bromo-N-phenylbenzamide. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021). ConcienciaDigital. Retrieved February 7, 2026, from [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved February 7, 2026, from [Link]

-

Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Test of Amine & Amide - Hydrochloric Acid. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved February 7, 2026, from [Link]

-

Benzamide, 4-bromo-N-ethyl-N-propyl- - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

-

4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

4-Propylbenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

4-bromo-N,N-diethylbenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Retrieved February 7, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 7, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved February 7, 2026, from [Link]

-

Solubility of Organic Compounds. (2023). Queen's University. Retrieved February 7, 2026, from [Link]

Sources

- 1. Benzamide, 4-bromo-N-ethyl-N-propyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Propylbenzamide | C10H13NO | CID 21950701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide | C16H15BrN2O3 | CID 4702462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Evolving Landscape of 4-bromo-N-propylbenzamide and its Derivatives: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth technical exploration of 4-bromo-N-propylbenzamide and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, biological activities, and structure-activity relationships (SAR) of these versatile molecules. The content is structured to provide not only established methodologies but also the scientific rationale behind experimental choices, fostering a deeper understanding of this important chemical scaffold.

Introduction: The Benzamide Core in Modern Drug Discovery

Benzamide derivatives are a cornerstone in medicinal chemistry, with their structural motif present in a wide array of approved drugs and clinical candidates.[1] The inherent ability of the amide bond to form hydrogen bonds, coupled with the diverse chemistries accessible through substitution on the aromatic ring and the nitrogen atom, makes the benzamide scaffold a privileged structure in drug design. The introduction of a bromine atom at the 4-position of the phenyl ring, as in this compound, offers a key advantage: a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2] This guide will focus on the synthesis and burgeoning therapeutic applications of this compound and its analogues.

Synthetic Strategies for this compound and its Derivatives

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. The most common and direct approach involves the acylation of an amine with a benzoyl chloride derivative.

General Synthesis of this compound

The synthesis of the core compound, this compound, is typically achieved through the reaction of 4-bromobenzoyl chloride with n-propylamine. This nucleophilic acyl substitution reaction is generally high-yielding and can be performed under mild conditions.

-

Reaction Setup: To a solution of 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Addition of Amine: Cool the mixture to 0 °C in an ice bath. Slowly add n-propylamine (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Derivatives

The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents on the N-propyl chain and to utilize the bromine atom for further functionalization. For instance, more complex amines can be used in the initial acylation step to generate a diverse library of derivatives.

Furthermore, the bromine atom can be readily transformed using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce aryl, vinyl, or amino groups, respectively. This allows for the creation of a vast chemical space for drug discovery efforts.

Physicochemical and Spectroscopic Characterization

The characterization of this compound and its derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.

| Property | 4-bromo-N-methylbenzamide[3] | 4-bromo-N-phenylbenzamide[4] |

| Molecular Formula | C₈H₈BrNO | C₁₃H₁₀BrNO |

| Molecular Weight | 214.06 g/mol | 276.13 g/mol |

| Appearance | Solid | Colorless needles |

| ¹H NMR | δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz)[5] | - |

| ¹³C NMR | δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9[5] | - |

| IR Spectroscopy | Available in spectral databases[4] | Available in spectral databases[4] |

| Mass Spectrometry | Available in spectral databases[4] | Available in spectral databases[4] |

Biological Activities and Therapeutic Potential

Benzamide derivatives exhibit a broad spectrum of biological activities, and this compound and its analogues are no exception.[1] Their therapeutic potential spans several key areas of drug development.

Anticancer Activity

A significant area of interest for benzamide derivatives is oncology. Several studies have highlighted their potential as anticancer agents, with mechanisms of action often involving the inhibition of key enzymes in cancer cell signaling.[6]

-

Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been identified as potent inhibitors of histone deacetylases (HDACs).[6] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The benzamide moiety is known to chelate the zinc ion in the active site of HDACs, a critical interaction for inhibitory activity.[7]

-

Protein Kinase Inhibition: Derivatives of 4-methylbenzamide have shown inhibitory activity against protein kinases, such as platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[8] These kinases are often dysregulated in cancer and play a key role in tumor growth and angiogenesis.

Neurodegenerative Diseases

Benzamide derivatives have also been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.

-

Acetylcholinesterase (AChE) Inhibition: A series of benzamide and picolinamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[9] AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. Structure-activity relationship studies have shown that the substitution pattern on the benzamide core significantly influences the inhibitory activity and selectivity against AChE.[9]

Other Therapeutic Areas

The biological activities of benzamide derivatives extend beyond oncology and neurodegeneration. They have been reported to possess:

-

Antimicrobial and Antifungal Activity [10]

-

Anti-inflammatory Properties [1]

-

Pesticidal and Herbicidal Activity [11]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For benzamide derivatives, several key SAR insights have been elucidated.

-

Substitution on the Benzamide Core: For antitubercular activity, electron-rich smaller substitutions at the C-5 position of the benzamide core are favored, while electron-withdrawing groups are less tolerated.[12]

-

N-Substitution: The nature of the substituent on the amide nitrogen can significantly impact activity. For example, in the context of antitubercular agents, a secondary amide (e.g., N-methyl) is more potent than a primary amide.[12]

-

4-Bromo Substitution: The presence of a bromine atom at the 4-position has been shown to increase the cytotoxic activity and selectivity of some isatin-based molecules.[13] This highlights the potential of the 4-bromo substituent to enhance the therapeutic index of benzamide derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research in this area will likely focus on:

-

Expansion of Derivative Libraries: Utilizing the 4-bromo handle for extensive diversification through cross-coupling reactions to explore a wider chemical space.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for derivatives showing promising activity in various disease models.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC. Available at: [Link]

-

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Available at: [Link]

-

N-(diisopropylphosphanyl)benzamide. MDPI. Available at: [Link]

-

Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Available at: [Link]

-

Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Taylor & Francis Online. Available at: [Link]

-

Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Research Square. Available at: [Link]

-

4-bromo-N-phenylbenzamide | C13H10BrNO. PubChem. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. Available at: [Link]

-

Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. Available at: [Link]

-

4-Bromo-N-phenylbenzamide. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]

-

Detailed, hand-written reaction mechanism of 4-bromo-N-[(4-chlorophenyl)methylene]-benzenamine synthesis. Chegg. Available at: [Link]

-

Benzamide compounds with biological activities (4ae4k). ResearchGate. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

4-Bromo-N-(di-n-propylcarbamothioyl)benzamide | C28H38Br2N4O2S2. PubChem. Available at: [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

4-Bromo-N-methylbenzamide | C8H8BrNO. PubChem. Available at: [Link]

-

Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. Available at: [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. Available at: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 3. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Steric Effects of the N-Propyl Group in Benzamides: A Technical Guide

This guide serves as an advanced technical resource for researchers investigating the structural and pharmacological properties of N-substituted benzamides , with a specific focus on the N-propyl group .

Executive Summary

In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the core for numerous antipsychotics (e.g., sulpiride, amisulpride) and prokinetic agents. While the aromatic ring substitution pattern (particularly the ortho-methoxy group) is well-documented, the steric and electronic influence of the amide nitrogen substituent —specifically the N-propyl group —offers a critical lever for tuning conformational dynamics, lipophilicity, and receptor subtype selectivity.

The N-propyl group represents a "steric plateau" in alkyl substitution series. Unlike the rigid bulk of a tert-butyl group or the minimal steric footprint of a methyl group, the N-propyl moiety introduces a unique combination of flexible bulk and entropic penalty . This guide analyzes how the N-propyl group modulates the benzamide twist angle (

Structural & Conformational Dynamics

The Conformational Landscape

The benzamide pharmacophore is defined by the dihedral angle (

-

Planarity vs. Twist: The resonance energy of the amide bond favors a planar conformation (

). However, steric repulsion between the amide N-substituent and the ortho-protons (or ortho-substituents) forces the ring to twist out of plane. -

The "Propyl Plateau": Structural studies indicate that steric hindrance at the amide nitrogen increases linearly from methyl to ethyl but reaches a plateau at the propyl group . Beyond this length (e.g., butyl, pentyl), the additional carbons extend into the solvent front and do not significantly increase local steric pressure on the amide bond rotation, provided the chain is linear.

The "Ortho Effect" Synergy

In bioactive benzamides (e.g., D2/D3 antagonists), an ortho-substituent (usually -OCH

-

Intramolecular H-Bonding: The ortho-methoxy group typically forms a 6-membered intramolecular hydrogen bond with the amide N-H.

-

Steric Locking: The N-propyl group, due to its bulk, destabilizes the s-cis conformation (where C=O and Phenyl are coplanar) and reinforces the twisted s-trans geometry. This "conformational lock" pre-organizes the molecule for receptor binding, reducing the entropic cost of docking.

Entropic Factors

Unlike a rigid isopropyl or tert-butyl group, the N-propyl chain possesses rotational freedom.

-

Induced Fit: The propyl chain can adopt multiple gauche/trans rotamers. In a binding pocket (e.g., the hydrophobic accessory pocket of the Dopamine D2 receptor), the propyl group can fold to maximize van der Waals contacts, a feature termed "adaptive sterics."

-

Entropic Penalty: This flexibility comes at a cost; freezing the propyl chain into a single bioactive conformation requires overcoming an entropic barrier (

), which must be compensated by significant enthalpic gains from hydrophobic interactions.

Pharmacological Implications (SAR)

Lipophilicity and BBB Penetration

The N-propyl group adds three methylene units, significantly increasing

-

Blood-Brain Barrier (BBB): For CNS targets, this lipophilicity boost is often necessary to cross the BBB.

-

Solubility: The increase in lipophilicity must be balanced against aqueous solubility. The N-propyl group often sits in the "Goldilocks zone"—hydrophobic enough for membrane permeability but not so greasy as to cause precipitation or high plasma protein binding.

Metabolic Stability (Steric Shielding)

N-dealkylation and amide hydrolysis are common metabolic pathways.

-

Amidase Protection: The steric bulk of the N-propyl group hinders the approach of hydrolytic enzymes (amidases) to the carbonyl carbon, extending the half-life (

) of the drug compared to N-methyl analogs. -

Metabolic Soft Spot: However, the terminal positions of the propyl chain are susceptible to CYP450-mediated

-oxidation or

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape of N-propylbenzamide, highlighting the competition between resonance stabilization (planarity) and steric repulsion.

Caption: Energy landscape showing the N-propyl group forcing a twisted conformation to relieve steric strain with ortho-protons.

Experimental Protocols

Synthesis of N-Propylbenzamides (HATU Protocol)

For high-value analogs where yield and purity are paramount, the HATU coupling method is superior to standard acid chloride routes.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

N-Propylamine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Workflow:

Caption: Optimized HATU-mediated synthesis workflow for N-propylbenzamides.

Step-by-Step:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA followed by HATU at 0°C. Stir for 15–30 minutes to form the activated OAt ester.

-

Coupling: Add N-propylamine dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting acid (typically 4–12 hours).

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO

(to remove unreacted acid), and brine. -

Drying: Dry over anhydrous Na

SO -

Purification: Purify via flash chromatography (typically Hexanes/EtOAc gradient).

Conformational Analysis via Variable Temperature (VT) NMR

To quantify the rotational barrier induced by the N-propyl group:

-

Sample Prep: Dissolve 10 mg of the N-propylbenzamide in 0.6 mL of DMSO-

or Toluene- -

Experiment: Acquire

H NMR spectra at 10°C increments from 25°C up to 120°C. -

Observation: Look for the coalescence of the ortho-proton signals or the N-propyl

-methylene protons.-

Slow Exchange (Low T): Distinct signals due to restricted rotation (atropisomerism).

-

Fast Exchange (High T): Averaged signals.

-

-

Calculation: Use the coalescence temperature (

) to calculate the free energy of activation (

References

-

PubChem. (2025).[1] N-Propylbenzamide Compound Summary. National Library of Medicine. [Link]

- Gasteiger, J., & Marsili, M. (1981). Prediction of Proton Magnetic Resonance Shifts: The Dependence on Steric Effects. Organic Magnetic Resonance. (Context: Steric parameters of alkyl groups).

-

Beausoleil, E., & Lubell, W. D. (2000). Steric effects of N-alkyl groups on peptide conformation. Biopolymers. [Link]

-

Haadsma-Svensson, S. R., et al. (2001). Dopamine D3 receptor antagonists.[2] 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry. (Context: N-propyl selectivity plateau). [Link]

-

America Peptides. (2026). HATU in Peptide Synthesis: Mechanism and Protocol. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Bromo-N-propylbenzamide via Amide Coupling

Abstract

This application note details the synthesis of 4-bromo-N-propylbenzamide , a versatile intermediate common in medicinal chemistry for structure-activity relationship (SAR) studies. We present two distinct protocols: Method A (Acid Chloride Activation) , favored for scalability and cost-efficiency, and Method B (Carbodiimide Coupling) , favored for mild conditions and parallel synthesis. This guide emphasizes mechanistic understanding, self-validating experimental design, and rigorous purification strategies.

Introduction & Retrosynthetic Analysis

Halogenated benzamides are critical pharmacophores and synthetic handles. The 4-bromo substituent serves as an excellent electrophile for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the aromatic core.

Retrosynthesis:

The target molecule is disconnected at the amide bond (

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, including the critical decision points between Method A and Method B.

Figure 1: Retrosynthetic logic and method selection flow for this compound.

Method A: Acid Chloride Activation (Standard Protocol)

Best for: Scale-up (>5g), high yields, and robust substrates. Mechanism: Nucleophilic Acyl Substitution via an Acyl Chloride intermediate.

Mechanistic Insight

The carboxylic acid is converted to a highly reactive acid chloride using thionyl chloride (

Figure 2: Activation of 4-bromobenzoic acid via Thionyl Chloride followed by aminolysis.

Experimental Protocol

Safety Note: Thionyl chloride releases toxic

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Bromobenzoic acid | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 1.5 - 2.0 | Activator (Excess) |

| DMF | 2-3 drops | Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.2 M) |

| n-Propylamine | 1.1 | Nucleophile |

| Triethylamine ( | 1.5 | Acid Scavenger |

Step-by-Step Procedure

-

Activation:

-

In a dry round-bottom flask (RBF) equipped with a stir bar and reflux condenser, suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM (or Toluene for higher temps).

-

Add DMF (cat.) .[1]

-

Add Thionyl Chloride (1.5 eq) dropwise.

-

Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

-

Checkpoint: The suspension should become a clear solution, indicating acid chloride formation.

-

Evaporation: Cool and concentrate in vacuo to remove excess

(azeotrope with toluene if necessary). Redissolve the residue in fresh anhydrous DCM.

-

-

Coupling:

-

Cool the acid chloride solution to 0°C (ice bath).

-

Separately, mix n-propylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM.

-

Add the amine/base mixture dropwise to the acid chloride solution to control the exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup (Self-Validating):

Method B: Carbodiimide Coupling (EDC/HOBt)

Best for: Small scale (<1g), acid-sensitive substrates, or avoiding noxious fumes. Mechanism: EDC forms an O-acylisourea intermediate. HOBt intercepts this to form a less reactive (but more selective) active ester, preventing racemization (less relevant here, but good practice) and N-acylurea side products.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Bromobenzoic acid | 1.0 | Limiting Reagent |

| EDC | 1.2 | Coupling Agent |

| HOBt (anhydrous) | 1.2 | Additive |

| DIPEA (Hünig's Base) | 2.0 | Base |

| n-Propylamine | 1.1 | Nucleophile |

| DMF or DCM | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Activation:

-

Dissolve 4-bromobenzoic acid (1.0 eq) in DCM (or DMF).

-

Add EDC

HCl (1.2 eq) , HOBt (1.2 eq) , and DIPEA (2.0 eq) . -

Stir at 0°C for 15 minutes to allow active ester formation.

-

-

Coupling:

-

Add n-propylamine (1.1 eq) .

-

Stir at RT overnight (12–16 hours).

-

-

Workup:

Purification & Characterization

Regardless of the method used, the crude material must be purified to pharmaceutical standards (>95% purity).

Purification Strategy

-

Recrystallization (Preferred):

-

Solvent System: Ethanol/Water or Toluene/Hexane.

-

Heat the crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

70:30). -

TLC Visualization: UV (254 nm). The product will be UV active.

-

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

1H NMR (CDCl3, 400 MHz):

- 7.6–7.7 (d, 2H, Ar-H), 7.5–7.6 (d, 2H, Ar-H).

- 6.1–6.5 (br s, 1H, NH).

-

3.3–3.4 (q, 2H,

-

1.5–1.7 (m, 2H,

-

0.9–1.0 (t, 3H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried; use fresh |

| Sticky Urea Byproduct (Method B) | Incomplete washing | The EDC urea byproduct is water-soluble.[5] Ensure the acidic wash (Citric Acid or HCl) is thorough. |

| Starting Material Remains | Incomplete Activation | Check TLC. If acid remains, add more coupling reagent or increase reflux time (Method A). |

| Product is Colored | Trace impurities/iodine | Recrystallize from Ethanol/Water with a pinch of activated charcoal. |

References

-

Benchchem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide Synthesis. Retrieved from

-

Organic Chemistry Portal. (n.d.). Amide Formation using Thionyl Chloride. Retrieved from

-

Organic Syntheses. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7] Tetrahedron, 61(46), 10827-10852. (General Reference for Coupling Mechanisms).

Sources

- 1. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Note: High-Purity Synthesis of 4-bromo-N-propylbenzamide via Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 4-bromo-N-propylbenzamide by recrystallization. The synthesis of N-alkyl benzamides often yields impurities that can interfere with downstream applications, particularly in drug development and materials science. Recrystallization is a robust and scalable method for achieving high purity of solid organic compounds.[1][2] This guide outlines a systematic approach to solvent selection, the execution of a two-solvent recrystallization protocol, and methods for verifying the purity of the final product. The causality behind each experimental step is explained to provide researchers with a deep understanding of the purification process.

Introduction: The Rationale for Recrystallization

This compound is a chemical intermediate whose utility is directly proportional to its purity. Common synthetic routes, such as the acylation of propylamine with 4-bromobenzoyl chloride, can introduce unreacted starting materials, by-products, and side-reaction products as impurities. For applications in fields like medicinal chemistry, where biological activity is highly sensitive to molecular structure, the presence of such impurities is unacceptable.

Recrystallization is the gold-standard technique for the purification of solid compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2] An ideal solvent will dissolve the compound sparingly at ambient temperature but will readily dissolve it at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain in the solution, or "mother liquor," and are subsequently separated by filtration.

This application note will detail a two-solvent recrystallization method, which is particularly useful when a single solvent does not provide the ideal solubility profile. In this approach, the target compound is dissolved in a "good" solvent, in which it is highly soluble. A second "anti-solvent," in which the compound is poorly soluble, is then added to induce precipitation and crystallization.[3][4]

Physicochemical Properties and Solvent Selection

The molecular structure of this compound, with its aromatic ring, bromine substituent, and amide linkage, suggests that it is a moderately polar molecule. This polarity profile guides the selection of an appropriate solvent system. According to the "like dissolves like" principle, moderately polar solvents are expected to be effective.

For N-alkyl benzamides, polar solvents such as ethanol, acetone, and acetonitrile are often good starting points for recrystallization.[1] Based on protocols for structurally similar compounds, such as 4-bromo-N,N-diisopropylbenzamide, a two-solvent system of ethyl acetate and hexanes is a promising candidate.[5] Similarly, for 4-bromo-N-phenylbenzamide, a mixture of acetone and methanol has been used successfully.[6] Another common and effective two-solvent system for benzamides is ethanol and water.[1]

This protocol will focus on the use of an ethanol/water system. Ethanol is a good solvent for many moderately polar organic compounds when hot, while water will serve as the anti-solvent, given the expected poor aqueous solubility of this compound.

Table 1: Predicted Solubility Profile of this compound

| Solvent System | Temperature (°C) | Estimated Solubility | Rationale and Notes |

| Ethanol | 25 | Moderate | The polar protic nature of ethanol allows for favorable interactions with the amide group. |

| Ethanol | 78 (Boiling Point) | High | Increased temperature overcomes the crystal lattice energy, leading to significant dissolution. |

| Water | 25 | Very Low | The hydrophobic aromatic ring and alkyl chain limit solubility in the highly polar water. |

| Water | 100 (Boiling Point) | Low | A slight increase in solubility is expected at higher temperatures, but it will remain a poor solvent. |

| Ethanol/Water Mix | Variable | Variable | The solubility can be finely tuned by adjusting the ratio of the two solvents. |

Note: These are estimated values based on the properties of similar compounds. Experimental verification is crucial for process optimization.

Health and Safety Precautions

This compound and the solvents used in this protocol present potential health hazards. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

-

This compound: While specific data is unavailable, related compounds like 4-bromo-N-methylbenzamide are harmful if swallowed and cause skin and eye irritation.[7] It is also suspected to cause respiratory irritation.[7]

-

Ethanol: Flammable liquid and vapor. Causes serious eye irritation.

-

Hexanes (if used as an alternative): Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation, and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene)

-

Splash-proof safety goggles

-

Flame-retardant laboratory coat

-

All procedures should be performed within a certified chemical fume hood.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment

-

Crude this compound (~5 g)

-

Ethanol (95% or absolute), reagent grade

-

Deionized water

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hotplate with magnetic stirring capabilities

-

Magnetic stir bar

-

Glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Oven or vacuum desiccator

-

Melting point apparatus

Recrystallization Workflow Diagram

Caption: Workflow for the two-solvent recrystallization of this compound.

Step-by-Step Procedure

-

Preparation: Place approximately 5 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution:

-

On a hotplate in a fume hood, heat about 50 mL of ethanol in a separate beaker.

-

Add the hot ethanol to the flask containing the crude product in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution. This ensures that the solution will be saturated upon cooling, maximizing the yield.

-

-

Inducing Crystallization:

-

While keeping the ethanol solution hot and stirring, add deionized water dropwise using a Pasteur pipette.

-

Continue adding water until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated.

-

To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[4]

-

-

Crystal Growth:

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

-

Isolation of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.

-

Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

-

Wash the crystals with a small amount of a cold 40:60 ethanol/water mixture to remove any residual impurities adhering to the crystal surfaces.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a ventilated oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator at room temperature. The chosen drying temperature should be well below the compound's melting point to avoid decomposition.

-

Characterization and Quality Control

The success of the recrystallization should be validated through analytical techniques.

Table 2: Expected Results and Quality Control Parameters

| Parameter | Expected Outcome | Method of Analysis |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Yield | 70-90% (typical for recrystallization) | Gravimetric analysis |

| Melting Point | Sharp, with a narrow range (e.g., 1-2 °C) | Melting Point Apparatus |

| Purity | >98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |

The melting point of the purified product should be determined and compared to the literature value, if available. A sharp melting point close to the literature value is a strong indicator of high purity. For a closely related compound, 4-bromo-2-fluoro-N-methylbenzamide, the melting point is in the range of 125-129 °C, which may serve as a rough estimate.[8]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No crystals form upon cooling | - Too much solvent was added.- The solution is not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Add more of the anti-solvent (water).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too insoluble. | - Re-heat the solution to dissolve the oil, then add more of the "good" solvent (ethanol) before cooling again.- Try a different solvent system with a lower boiling point. |

| Low recovery yield | - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is ice-cold.- If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper.[3] |

| Colored impurities remain | The impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |

Conclusion

Recrystallization is a powerful and essential technique for the purification of this compound. By carefully selecting a two-solvent system, such as ethanol and water, and controlling the rate of cooling, it is possible to obtain a high-purity crystalline product suitable for demanding research and development applications. The protocol described in this application note provides a robust and reproducible method, grounded in the fundamental principles of solubility and crystal growth, to achieve this goal.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3616988, 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

-

Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Saeed, A., et al. (2013). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o368. Retrieved from [Link]

-

MIT OpenCourseWare (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Reddit (2014). Recrystallization - Why two solvents? Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. reddit.com [reddit.com]

- 5. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

Application of 4-bromo-N-propylbenzamide in Kinase Inhibitor Synthesis: A Technical Guide

Foreword: The Strategic Importance of the Benzamide Scaffold in Kinase Inhibition

In the landscape of modern oncology and inflammatory disease research, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as privileged structures, offering a reliable framework for building potent and selective inhibitors. The benzamide moiety is one such scaffold, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This application note delves into the utility of a specific, functionalized building block, 4-bromo-N-propylbenzamide , as a versatile intermediate in the synthesis of novel kinase inhibitors. We will explore the chemical logic behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and discuss its application in the context of targeting therapeutically relevant kinase families.

The Chemical Rationale: Why this compound?

The structure of this compound is deceptively simple, yet each component is strategically positioned for maximum synthetic utility and pharmacological potential.

-

The Benzamide Core : The amide (-CONH-) group is a superb hydrogen bond donor and acceptor. This allows it to mimic the hydrogen bonding interactions of the adenine region of ATP, anchoring the inhibitor molecule into the hinge region of the kinase active site. This interaction is a common feature of many clinically approved kinase inhibitors.[1][2]

-

The 4-bromo Substituent : The bromine atom at the para position is the key to the molecule's versatility. It serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This enables the medicinal chemist to readily introduce a vast diversity of aryl, heteroaryl, or alkyl groups at this position. This "southern" region of the inhibitor often extends into a more solvent-exposed area of the active site, allowing for the fine-tuning of properties like selectivity and ADME (absorption, distribution, metabolism, and excretion).

-

The N-propyl Group : The N-propyl substituent provides a balance of lipophilicity and conformational flexibility. While seemingly a minor component, modifications to this alkyl group can significantly impact the inhibitor's interaction with the so-called "gatekeeper" residue of the kinase, influencing inhibitor selectivity.[4] It also contributes to the overall physicochemical properties of the final compound.

The combination of these features makes this compound an ideal starting point for the rapid generation of diverse libraries of potential kinase inhibitors, facilitating the exploration of structure-activity relationships (SAR).

Synthesis and Elaboration of the this compound Scaffold

The synthesis of this compound and its subsequent use in kinase inhibitor synthesis is a robust and well-documented process in medicinal chemistry. Below, we provide a representative, two-stage protocol.

Part A: Synthesis of this compound (Intermediate 1)

This protocol describes the synthesis of the title compound from commercially available 4-bromobenzoic acid and propylamine via an amide coupling reaction.

Experimental Protocol:

-

Reaction Setup : To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition : To the activated mixture, add propylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up : Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation: Representative Yields and Characterization

| Compound | Starting Material | Coupling Agents | Solvent | Yield (%) |

| This compound | 4-bromobenzoic acid | EDC, HOBt | DMF | 85-95 |

Characterization data (¹H NMR, ¹³C NMR, MS) should be consistent with the structure of this compound.

Part B: Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol details the use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl kinase inhibitor scaffold. This is exemplified by the coupling with a generic arylboronic acid.

Experimental Protocol:

-

Reaction Setup : In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition : Add a 3:1 mixture of dioxane and water (0.2 M).

-

Reaction Conditions : Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at 90 °C under conventional heating for 4-8 hours.

-

Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application in Targeting Specific Kinase Families

The 4-bromobenzamide scaffold has been successfully employed in the development of inhibitors for a range of kinase families. For instance, derivatives of 4-bromobenzamide have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer.[5][6] In these inhibitors, the 4-position of the benzamide is often coupled to another aromatic ring system, which occupies the hydrophobic pocket of the kinase active site.

Signaling Pathway and Inhibition Logic

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FGFR1 and the point of inhibition by a synthesized inhibitor.

Caption: Simplified RTK signaling pathway and the mechanism of action for a competitive inhibitor.

Experimental Workflow for Kinase Inhibitor Development

The overall workflow for developing a kinase inhibitor using this compound follows a logical progression from chemical synthesis to biological evaluation.

Caption: A typical workflow for kinase inhibitor discovery and development.

Concluding Remarks for the Research Professional

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of a reactive bromine handle, combined with the proven kinase-binding properties of the benzamide core, provides a robust platform for generating diverse chemical libraries. The straightforward synthetic accessibility and the potential for broad applicability across various kinase targets make it an essential tool for researchers in drug discovery. The protocols and workflows outlined in this document provide a solid foundation for any laboratory looking to leverage this powerful scaffold in their kinase inhibitor programs.

References

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [5]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [6]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [1]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. [2]

-

Interactions of the alkyl group of the benzamide capping group in compound 21 with the PBD of PLK1. ResearchGate. [4]

-

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem. [3]

Sources

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Mass spectrometry analysis of 4-bromo-N-propylbenzamide

An Application Note and Protocol for the Mass Spectrometry Analysis of 4-bromo-N-propylbenzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this application note details a robust methodology from sample preparation to data interpretation. We will explore the rationale behind key experimental choices, including the selection of Electrospray Ionization (ESI) and the interpretation of the compound's characteristic fragmentation pattern, which is heavily influenced by its amide and brominated aromatic structure. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible results for the identification and characterization of this and similar small molecules.

Introduction: The Analytical Imperative

This compound belongs to the benzamide class of compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of a bromine atom provides a unique isotopic signature, while the N-propyl amide moiety dictates its polarity and fragmentation behavior. Accurate mass determination and structural elucidation are critical for quality control in synthesis, metabolite identification in drug discovery, and impurity profiling. Mass spectrometry offers unparalleled sensitivity and specificity for these tasks. This guide focuses on a Liquid Chromatography-Mass Spectrometry (LC-MS) approach, which is ideal for analyzing polar, non-volatile small molecules like this compound.[1]

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is essential for method development.

| Property | Value | Source/Note |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₁₂BrNO | Derived |

| Monoisotopic Mass | 241.0102 g/mol | Calculated for ¹²C₁₀¹H₁₂⁷⁹Br¹⁴N¹⁶O |

| Average Mass | 242.114 g/mol | Calculated |

| Key Features | Aromatic ring, Amide linkage, Propyl chain, Bromine atom | Influences ionization and fragmentation |

| Predicted Solubility | Soluble in organic solvents like Methanol, Acetonitrile | Based on similar structures[2] |

Principle & Rationale: Crafting the Analytical Strategy

The choice of an analytical technique is dictated by the molecule's properties. This compound is a polar molecule with limited volatility, making it an excellent candidate for LC-MS analysis.

Why LC-MS? Liquid chromatography provides the necessary separation of the analyte from the sample matrix and potential impurities prior to detection.[3] Mass spectrometry provides highly sensitive and specific detection, enabling confident identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

The Power of "Soft" Ionization: Electrospray Ionization (ESI) To analyze the intact molecule, a "soft" ionization technique is required, which minimizes in-source fragmentation.[4] Electrospray Ionization (ESI) is the premier choice for polar small molecules.[5] It transfers ions from solution into the gas phase with minimal energy, ensuring the molecular ion is preserved for detection. We will utilize positive ion mode ESI, as the amide nitrogen is readily protonated to form the [M+H]⁺ adduct.

The Bromine Isotope Signature: A Built-in Confirmation A key feature of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "A+2" isotopic pattern for every bromine-containing ion, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units. This provides an immediate and powerful tool for confirming the presence of bromine in the analyte and its fragments.[6]

Experimental Workflow: From Sample to Spectrum

The entire analytical process can be visualized as a streamlined workflow, ensuring each stage is optimized for the final data quality.

Caption: High-level workflow for the LC-MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure reproducible ionization.[7] We use LC-MS grade solvents to minimize background noise and filtration to remove particulates that could clog the system.[8][9]

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution into a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[10] The addition of formic acid aids in the protonation of the analyte for positive mode ESI.

-

Sample Filtration: Before placing the solution in an autosampler vial, filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility).

-

Vial Selection: Use glass or polypropylene autosampler vials to prevent leaching of plasticizers.[11]

Protocol 2: LC-MS & MS/MS Analysis

Rationale: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures the analyte is eluted as a sharp peak. The mass spectrometer parameters are optimized for the detection and fragmentation of the target analyte's mass.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid aids ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | Ensures elution and column wash. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2-5 µL | Balances sensitivity and peak broadening. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amide nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Gas Temp. | 325 °C | Aids in desolvation of droplets. |

| Gas Flow | 8 L/min | Nebulizes and desolvates the sample. |

| Scan Range (MS1) | 100 - 400 m/z | Covers the expected mass of the analyte and key fragments. |

| Target Ion (MS2) | m/z 242.0 and 244.0 | Isolate the isotopic [M+H]⁺ ions for fragmentation. |

| Collision Energy | 20-40 eV (Ramped) | A range is used to generate a rich fragmentation spectrum. |

Expected Results & Data Interpretation

Full Scan Mass Spectrum (MS1)

The initial full scan experiment is used to confirm the presence and mass of the target compound. The key signature will be the protonated molecular ion, [M+H]⁺.

-

Expected [M+H]⁺ for C₁₀H₁₂⁷⁹BrNO: m/z 242.0178

-

Expected [M+H]⁺ for C₁₀H₁₂⁸¹BrNO: m/z 244.0158

The spectrum should show two prominent peaks at m/z 242.0 and m/z 244.0 with nearly identical intensities, confirming the molecular weight and the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

By isolating the m/z 242/244 ions and subjecting them to collision-induced dissociation (CID), we can generate a fragmentation pattern that serves as a structural fingerprint. The fragmentation of amides is well-characterized and typically involves cleavage at bonds adjacent to the carbonyl group and the amide nitrogen.[6]

Proposed Fragmentation Pathway:

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Table 3: Expected Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure / Loss | Notes |

|---|---|---|

| 183.0 / 185.0 | [Br-C₆H₄-CO]⁺ | Base Peak. Alpha-cleavage of the C-N bond. Formation of the stable acylium ion. Retains the bromine isotope pattern. |

| 200.0 / 202.0 | [M+H - C₃H₆]⁺ | Loss of propene via a McLafferty-type rearrangement. Results in protonated 4-bromobenzamide. |

| 155.0 / 157.0 | [Br-C₆H₄-C=NH₂]⁺ | Loss of CO from the m/z 183/185 fragment. |

| 104.0 | [C₆H₄-CO-NH₂]⁺ | Loss of the bromine atom from the m/z 183 fragment. The isotopic pattern is lost. |

| 76.0 | [C₆H₄]⁺ | Loss of CO from the benzoyl cation (m/z 105, not shown) or further fragmentation. |

Conclusion

The method detailed in this application note provides a reliable and robust framework for the analysis of this compound by LC-MS/MS. By leveraging electrospray ionization, the characteristic isotopic signature of bromine, and predictable fragmentation pathways, researchers can confidently identify and structurally characterize this compound. This protocol serves as a validated starting point that can be adapted for quantitative studies or for the analysis of analogous benzamide structures in various research and development settings.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

- Cretney, A. J., et al. (1996). Quantitative Electrospray Mass Spectrometry of Halides and Halogenic Anions.

- Ma, M., & Li, L. (2010).

-

ResearchGate. Gas Chromatography–Mass Spectrometry and Benzamide. [Link]

-

NIST. Benzamide - WebBook. [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

PubChem. 4-Bromo-N,N-diisopropylbenzamide. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent.... [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

- Kruve, A., et al. (2014).

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines.... [Link]

- Google Patents. CN103512996B - Analysis method for amide compounds.

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]

-

Harvard Center for Mass Spectrometry. Sample Preparation. [Link]

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

-

Atlantis Press. (2019). Determination of five amides in food contact materials by GC/MS. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

YouTube. (2021). ESI-MS | Electron Spray Ionization Technique. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organomation.com [organomation.com]

- 8. tecan.com [tecan.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Troubleshooting & Optimization

Removal of unreacted starting materials in 4-bromo-N-propylbenzamide synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N-propylbenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials, a critical step for obtaining a high-purity final product. The protocols and explanations provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: My final product is contaminated with 4-bromobenzoic acid.

-

Cause: This is a common issue arising from the hydrolysis of the starting material, 4-bromobenzoyl chloride, either due to moisture in the reaction setup or during the work-up procedure.[1] If the synthesis starts from 4-bromobenzoic acid, incomplete conversion to the acyl chloride will also result in this impurity.

-

Solution: Liquid-Liquid Extraction

An acid-base extraction is a highly effective method to remove acidic impurities like 4-bromobenzoic acid from a neutral amide product.[2]